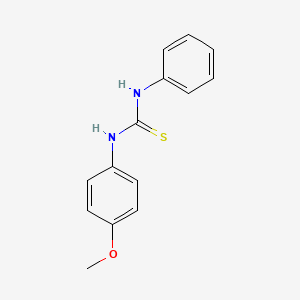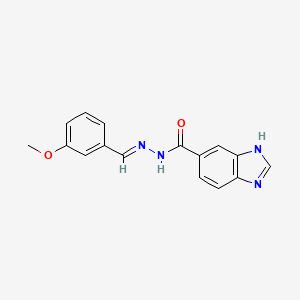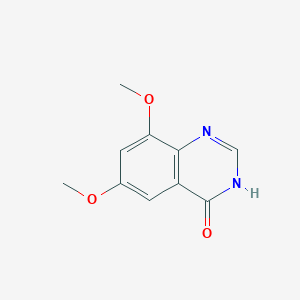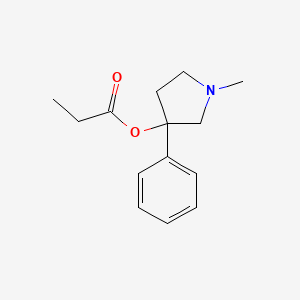
N-(4-Methoxyphenyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacetin , has the chemical formula C9H11NO2 . It is a white solid compound with a molecular weight of 165.1891 g/mol . The IUPAC Standard InChI for Methacetin is: InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) .
準備方法
Synthetic Routes:: Methacetin can be synthesized through direct condensation of 4-methoxyaniline with acetic anhydride . The reaction proceeds as follows:
4-methoxyaniline+Acetic Anhydride→Methacetin+Acetic Acid
The resulting Methacetin is a white solid with a melting point of 147–150 °C .
Industrial Production Methods:: Methacetin is not commonly produced industrially, but it can be synthesized in the laboratory using the above method.
化学反応の分析
Methacetin undergoes various chemical reactions:
Acetylation: The reaction with acetic anhydride leads to the formation of Methacetin.
Hydrolysis: Methacetin can be hydrolyzed back to 4-methoxyaniline by treating it with aqueous acid.
Oxidation: Methacetin can be oxidized to form its corresponding nitroso derivative.
Substitution: Methacetin can undergo nucleophilic substitution reactions with various reagents.
科学的研究の応用
Methacetin finds applications in:
Medicine: It has been studied for its potential hepatoprotective effects and as a substrate for liver function tests.
Chemistry: Methacetin is used as a model compound in various chemical studies.
Industry: Although not widely used industrially, its derivatives may have applications in pharmaceuticals and organic synthesis.
作用機序
The exact mechanism of Methacetin’s effects is not fully understood. it is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of a metabolite that is excreted in urine. This process is used in liver function tests.
類似化合物との比較
Methacetin is unique due to its specific structure. Similar compounds include N-(4-Methoxyphenyl)acetamide (CAS Number: 51-66-1) and related arylamine derivatives . Methacetin stands out for its hepatoprotective properties and its role in liver function assessment.
特性
| 1219-96-1 | |
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
InChIキー |
JMKRMQGOPWYOGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
溶解性 |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)



